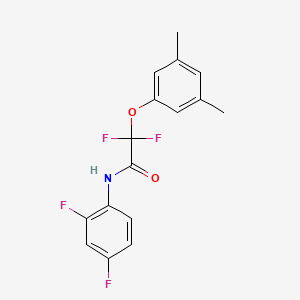
N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C16H13F4NO2 and its molecular weight is 327.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide (CAS No. 251097-63-9) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C16H13F4NO2
- Molecular Weight : 327.27 g/mol
- CAS Number : 251097-63-9
| Property | Value |
|---|---|
| Molecular Formula | C16H13F4NO2 |
| Molecular Weight | 327.27 g/mol |
| Purity | ≥90% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of Tubulin Polymerization : Similar to other anticancer agents, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in tumor cells, which can trigger apoptotic pathways.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Selectivity and Efficacy
Research Findings
Recent investigations into the biological properties of this compound have revealed several important findings:
- Cellular Localization : The compound preferentially accumulates in the Golgi apparatus of cells, which may enhance its efficacy against certain cancer types .
- Photodynamic Properties : Some studies suggest that the compound could be utilized in photodynamic therapy due to its ability to generate singlet oxygen upon light activation .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-9-5-10(2)7-12(6-9)23-16(19,20)15(22)21-14-4-3-11(17)8-13(14)18/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEPWSSUZSUAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














